7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Brand Name: Vulcanchem
CAS No.: 1351398-43-0
VCID: VC2670412
InChI: InChI=1S/C13H16FN3O/c1-17-11-8-9(14)2-3-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18)
SMILES: CN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3
Molecular Formula: C13H16FN3O
Molecular Weight: 249.28 g/mol

7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

CAS No.: 1351398-43-0

Cat. No.: VC2670412

Molecular Formula: C13H16FN3O

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one - 1351398-43-0

Specification

CAS No. 1351398-43-0
Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
IUPAC Name 7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Standard InChI InChI=1S/C13H16FN3O/c1-17-11-8-9(14)2-3-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18)
Standard InChI Key DTALSOKTJLAGPA-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3
Canonical SMILES CN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3

Introduction

7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex heterocyclic compound featuring a spiro structure that combines piperidine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential applications in developing therapeutic agents targeting various biological pathways. The presence of a fluorine atom at the 7' position is crucial for its biological activity.

Synthesis of 7'-Fluoro-1'-Methyl-1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Formation of the Piperidine Ring: This involves cyclization reactions starting from suitable precursors.

  • Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine derivative with a quinazoline precursor under specific conditions.

Optimization of reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for achieving high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure of the synthesized compound.

Biological Activity and Potential Applications

Research indicates that compounds similar to 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting these kinases, such compounds may induce cell cycle arrest in cancer cells, thereby exhibiting potential anticancer properties.

Data Table: Potential Biological Activities

Biological ActivityMechanismPotential Application
Inhibition of CDKsCell cycle arrestAnticancer therapy
Interaction with enzymes or receptorsModulation of cellular processesTherapeutic agents for various diseases

Chemical Stability and Solubility

The compound is stable under normal conditions but may undergo hydrolysis or oxidation if exposed to strong acids or bases. Its solubility profile suggests moderate solubility in polar solvents due to the presence of nitrogen and oxygen atoms in its structure.

Data Table: Chemical Stability and Solubility

PropertyDescription
Chemical StabilityStable under normal conditions; susceptible to hydrolysis or oxidation with strong acids/bases
SolubilityModerate solubility in polar solvents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator